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Compound of Interest

Compound Name: YM-08

Cat. No.: B10858271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of

YM-08, a blood-brain barrier permeable derivative of the Hsp70 inhibitor MKT-077. YM-08 has

garnered interest for its potential therapeutic applications in neurodegenerative disorders,

particularly those characterized by tau pathology.[1][2] This guide summarizes key quantitative

data, details experimental methodologies, and visualizes the underlying mechanisms and

workflows.

Quantitative Data Summary
The following tables summarize the key in vitro binding and functional data for YM-08.

Table 1: Binding Affinity of YM-08 for Hsp70 Family Proteins
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Target Protein Assay Method
Affinity Constant
(KD)

Notes

Human Hsc70NBD
Biolayer

Interferometry (BLI)
~4 µM [1]

Human Hsp72

(HSPA1)

Biolayer

Interferometry (BLI)
~2 µM [1]

Biotinylated

Hsc70NBD
Octet Red ~2.3 µM [1]

Table 2: Functional Activity of YM-08

Assay System Concentration Effect

Hlj1-stimulated

ATPase Activity

Purified yeast Ssa1p

and Hlj1p
Not specified Partial inhibition

Intrinsic ATPase

Activity
Purified yeast Ssa1p Not specified Minimal effect

Hsp70-Substrate

Binding

DnaK and denatured

luciferase
50 µM

~30% enhancement

of binding

Hsc70-Tau Binding
Immobilized human

Hsc70 and tau
Not specified

Modest enhancement

of affinity

Cell Viability

Medullary Thyroid

Carcinoma (MTC)

cells

Equimolar doses vs.

MKT-077

Less effective than

MKT-077

Tau Levels Cultured brain slices 30 and 100 µM
Reduction in phospho-

tau

Mechanism of Action and Signaling Pathway
YM-08 is an allosteric inhibitor of Heat shock protein 70 (Hsp70).[1] Unlike its parent compound

MKT-077, which is cationic, YM-08 is a neutral molecule, a modification designed to improve its
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ability to cross the blood-brain barrier.[3][4] This neutrality also means it does not partition into

mitochondria, unlike MKT-077.[3][4]

The primary mechanism of YM-08 involves binding to Hsp70, which modulates its chaperone

functions. Specifically, YM-08 has been shown to partially inhibit the ATPase activity of Hsp70,

which is crucial for its cycle of substrate binding and release.[1] Furthermore, YM-08 promotes

a conformation of Hsp70 that has a higher affinity for its "client" proteins, such as tau.[1] This

enhanced binding is thought to interfere with the normal chaperone cycle, leading to the

reduction of pathogenic forms of tau.[1]
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Mechanism of YM-08 Action
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Caption: Proposed mechanism of action for YM-08.

Experimental Protocols
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This section details the methodologies for key in vitro experiments used to characterize YM-08.

Biolayer Interferometry (BLI) for Binding Affinity
This protocol describes the measurement of binding affinity between YM-08 and Hsp70

proteins.

BLI Experimental Workflow

1. Immobilize biotinylated
Hsc70NBD or Hsp72

on streptavidin biosensors

2. Establish baseline
in kinetics buffer

3. Associate YM-08
(varying concentrations)

4. Transfer to buffer
for dissociation

5. Fit binding curves
to determine KD

Click to download full resolution via product page

Caption: Workflow for Biolayer Interferometry (BLI) assay.
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Methodology:

Protein Immobilization: Biotinylated Hsc70NBD or full-length Hsp72 (HSPA1) is immobilized

on streptavidin-coated biosensors.[1]

Baseline: A stable baseline is established by dipping the sensors into kinetics buffer.[1]

Association: The sensors are then moved into wells containing varying concentrations of YM-
08 to measure the association phase.[1]

Dissociation: Subsequently, the sensors are transferred back to buffer-only wells to measure

the dissociation of YM-08.[1]

Data Analysis: The resulting binding curves are fitted to a 1:1 binding model to calculate the

dissociation constant (KD).[1]

ATPase Activity Assay
This assay measures the effect of YM-08 on the ATP hydrolysis activity of Hsp70.
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ATPase Assay Workflow

1. Prepare reaction mix:
Purified yeast Ssa1p,

+/- Hlj1p co-chaperone

2. Add YM-08 or vehicle
(control)

3. Initiate reaction with ATP

4. Incubate at defined
temperature and time

5. Measure ATP turnover
(e.g., phosphate release)

Click to download full resolution via product page

Caption: Workflow for Hsp70 ATPase activity assay.

Methodology:

Reaction Setup: The assay is performed using purified yeast Hsp70 (Ssa1) and the

stimulatory co-chaperone, Hlj1.[1] Reactions are set up to measure both the intrinsic ATPase

activity of Ssa1 alone and the Hlj1-stimulated activity.[1]
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Compound Addition: YM-08 is added to the reaction mixture. A vehicle control is run in

parallel.

Reaction Initiation: The reaction is initiated by the addition of ATP.[1]

Measurement: ATP turnover is measured, typically by quantifying the amount of inorganic

phosphate released over time.[1]

Hsp70-Substrate Binding Assay
This assay evaluates the effect of YM-08 on the interaction between Hsp70 and a misfolded

protein substrate.

Methodology:

Substrate Immobilization: Denatured luciferase is immobilized in microtiter plates.[1]

Binding Reaction: The prokaryotic Hsp70, DnaK, is added to the wells in the presence of

YM-08 (e.g., 50 µM) or a vehicle control.[1]

Washing: Unbound DnaK is removed by washing.

Detection: The amount of bound DnaK is quantified, often using an antibody-based detection

method like ELISA.[1]

Physiological Substrate: A similar setup is used to measure the binding of tau to immobilized

human Hsc70 to assess effects on a more physiologically relevant substrate.[1]

Conclusion
YM-08 is a promising Hsp70 inhibitor with a distinct in vitro profile. It effectively binds to Hsp70

family members in the low micromolar range and allosterically modulates their function by

inhibiting ATPase activity and enhancing substrate binding.[1] These characteristics contribute

to its ability to reduce levels of pathogenic tau in ex vivo models, highlighting its potential for

further investigation in the context of neurodegenerative diseases.[1][4] The provided

methodologies offer a foundation for the continued preclinical evaluation of YM-08 and its

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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